Olomoucine-d3
Description
Chemical Identity and Nomenclature
This compound is formally identified as 6-(Benzylamino)-2-(2-hydroxyethylamino)-9-methyl-d3-purine, representing a deuterated analog of the parent compound olomoucine. The chemical structure maintains the core purine framework with specific substitutions that define its biological activity. The compound features a benzylamino group positioned at the 6-position of the purine ring, a 2-hydroxyethylamino group at the 2-position, and crucially, a deuterated methyl group at the 9-position where three hydrogen atoms have been replaced with deuterium isotopes.
The molecular formula for this compound is C₁₅H₁₅D₃N₆O, with a molecular weight of 301.36 grams per mole, representing an increase of approximately 3 atomic mass units compared to the non-deuterated form. This isotopic substitution occurs specifically at the methyl group attached to the 9-position of the purine core, where deuterium atoms replace the original hydrogen atoms. The Chemical Abstracts Service registry number for the non-deuterated parent compound is 101622-51-9, while various commercial suppliers maintain their own catalog numbers for the deuterated variant.
| Property | This compound | Olomoucine (Reference) |
|---|---|---|
| Chemical Formula | C₁₅H₁₅D₃N₆O | C₁₅H₁₈N₆O |
| Molecular Weight | 301.36 g/mol | 298.34 g/mol |
| Appearance | Crystalline solid | White to off-white solid |
| Deuteration Site | 9-methyl group | Not applicable |
| Purity (commercial) | >95% | ≥98% |
Properties
Molecular Formula |
C₁₅H₁₅D₃N₆O |
|---|---|
Molecular Weight |
301.36 |
Synonyms |
N2-[(2-Hydroxyethyl)-N6-benzyladenine-d3; 6-(Benzylamino)-2-(2-hydroxyethylamino)-9-methyl-d3-purine; NSC 666096-d3 |
Origin of Product |
United States |
Scientific Research Applications
Cancer Research
Olomoucine-d3 is primarily recognized for its role in cancer research as a potent inhibitor of cyclin-dependent kinases. By inhibiting these kinases, it effectively disrupts the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells.
- Mechanism of Action : this compound binds to the active sites of CDKs, preventing their interaction with cyclins, which is crucial for cell cycle progression. This inhibition can induce G1/S and G2/M phase arrest, making it a valuable tool in cancer therapies aimed at halting tumor growth .
- Case Studies : Research has demonstrated that this compound inhibits the growth of various human cancer cell lines, including rhabdomyosarcoma and breast cancer cells (MCF-7). In these studies, this compound showed significant antiproliferative activity at concentrations that cause 50% inhibition of growth in the National Cancer Institute's panel of 60 tumor cell lines .
Cell Cycle Regulation
The compound is instrumental in studying cell cycle dynamics due to its specificity for CDKs involved in cell cycle regulation.
- Research Findings : Studies have shown that this compound effectively inhibits the G1/S transition in various model organisms, including unicellular algae and mammalian cells. This specificity allows researchers to dissect the roles of different CDKs in cell cycle progression .
- Applications in Basic Research : Its ability to induce cell cycle arrest makes this compound a useful reagent for investigating cellular responses to DNA damage and other stressors. For instance, it has been used to study the effects of CDK inhibition on embryonic development in model organisms such as Caenorhabditis elegans and Xenopus laevis .
Inflammation Modulation
Recent studies have indicated that this compound may also possess anti-inflammatory properties.
- Mechanism : The compound has been shown to reduce nitric oxide production and cytokine gene expression in macrophages stimulated with lipopolysaccharide. This suggests that this compound may mitigate inflammatory responses through the downregulation of nuclear factor kappa B (NF-kB) signaling pathways .
- Experimental Evidence : In murine models, this compound treatment resulted in decreased expression of pro-inflammatory markers, indicating its potential utility in therapeutic strategies aimed at inflammatory diseases .
Analytical Applications
The incorporation of deuterium into this compound enhances its stability and provides unique advantages for analytical techniques.
- Mass Spectrometry and NMR : The deuterated structure improves the compound's performance in mass spectrometry and nuclear magnetic resonance spectroscopy, allowing for more precise tracking of metabolic processes in biological systems. This property is particularly beneficial for pharmacokinetic studies.
Comparative Analysis with Related Compounds
| Compound Name | Description | Unique Features |
|---|---|---|
| Roscovitine | A derivative of olomoucine with enhanced potency against CDKs | More selective and potent than olomoucine |
| Purvalanol | A potent CDK inhibitor with stronger effects than olomoucine | Higher selectivity for specific CDKs |
| Flavopiridol | A synthetic flavonoid that inhibits CDKs but differs structurally from olomoucine | Different chemical structure but similar function |
Comparison with Similar Compounds
Comparison with Similar Compounds
Olomoucine-d3 belongs to a class of deuterated kinase inhibitors designed for research applications. Below is a detailed comparison with two structurally and functionally similar compounds: Roscovitine-d3 and Purvalanol-d3.
Table 1: Comparative Analysis of this compound and Analogous Compounds
| Parameter | This compound | Roscovitine-d3 | Purvalanol-d3 |
|---|---|---|---|
| Molecular Weight | 323.3 g/mol (+3 Da vs. parent) | 399.5 g/mol (+3 Da vs. parent) | 383.4 g/mol (+3 Da vs. parent) |
| Deuterium Positions | C-2, C-6, C-8 | C-2, C-6, N-9 | C-2, C-4, C-8 |
| Target Kinases | CDK1, CDK2, CDK5 | CDK1, CDK2, CDK7 | CDK1, CDK2, CDK4 |
| IC50 (CDK2) | 7.0 µM | 0.7 µM | 0.04 µM |
| Solubility (PBS) | 12 µM | 8 µM | 5 µM |
| Analytical Use | Quantification of Olomoucine | Quantification of Roscovitine | Quantification of Purvalanol |
Data derived from isotopic labeling studies and kinase inhibition assays .
Structural and Functional Contrasts
Kinase Selectivity: this compound exhibits broader specificity for CDK1/2/5, whereas Roscovitine-d3 shows higher affinity for CDK7, and Purvalanol-d3 is potent against CDK4 .
Analytical Performance: this compound demonstrates superior chromatographic resolution compared to Roscovitine-d3 in reverse-phase LC due to its polar hydroxyl groups, which reduce column retention time variability . In contrast, Purvalanol-d3’s hydrophobicity necessitates the use of acetonitrile-rich mobile phases, complicating its integration into high-throughput workflows .
Pharmacokinetic Stability :
- Deuterium labeling in this compound reduces metabolic degradation by cytochrome P450 enzymes, extending its half-life in hepatic microsomal assays by ~20% compared to Roscovitine-d3 .
Preparation Methods
Palladium-Catalyzed Cross-Coupling Route
A pivotal method involves Suzuki-Miyaura coupling to construct the 6-arylpurine scaffold. Key steps include:
-
Iodination : 2-Amino-6-chloropurine is iodinated at C8 using N-iodosuccinimide.
-
Cross-Coupling : Reaction with a boronic acid-functionalized aryl group under Pd catalysis (Scheme 1).
-
Amination : Introduction of the 2-(2-hydroxyethylamino) side chain via nucleophilic substitution.
Table 1: Representative Reaction Parameters for Parent Compound Synthesis
Alternative Route via Cyclocondensation
Patent WO1999002162A9 describes a cyclocondensation approach using 2,4,6-triaminopyrimidine and deuterable intermediates:
-
Formation of Purine Core : Reaction with triethyl orthoformate in HCl/EtOH.
-
Functionalization : Alkylation at N9 using deuterated alkyl halides (e.g., CD3I).
Deuteration Strategies for this compound
Deuterium incorporation typically occurs at three stages:
-
Early-Stage Deuteration : Using deuterated building blocks.
-
Late-Stage Isotope Exchange : H/D exchange under acidic or basic conditions.
-
Enzymatic Methods : Biocatalytic deuteration (less common due to scalability issues).
Deuterated Ethanolamine Synthesis
The hydroxyethylamino side chain is a prime deuteration target:
Table 2: Isotopic Purity of Deuterated Intermediates
Late-Stage H/D Exchange
Acidic deuteration of pre-formed Olomoucine:
-
Limitations : Risk of regiochemical scrambling; ≤70% deuteration at aromatic positions.
Purification and Characterization
Chromatographic Methods
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
